molecular formula C34H59NO15 B1674184 Fumonisin B1 CAS No. 116355-83-0

Fumonisin B1

Numéro de catalogue: B1674184
Numéro CAS: 116355-83-0
Poids moléculaire: 721.8 g/mol
Clé InChI: UVBUBMSSQKOIBE-ZWKVXHQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La fumonisine B1 est une mycotoxine produite principalement par Fusarium proliferatum et Fusarium verticillioides. Il s’agit de l’un des membres les plus toxiques de la famille des fumonisines et on le trouve couramment dans le maïs, le riz, le blé et leurs produits. La fumonisine B1 présente des risques importants pour la santé des animaux et des humains, provoquant divers effets toxiques tels que le stress oxydatif, le stress du réticulum endoplasmique, l’autophagie cellulaire et l’apoptose .

Mécanisme D'action

La fumonisine B1 exerce ses effets en inhibant la céramide synthase, une enzyme impliquée dans le métabolisme des sphingolipides. Cette inhibition perturbe l’équilibre des sphingolipides, conduisant à l’accumulation de sphinganine et de sphingosine. La perturbation du métabolisme des sphingolipides entraîne un stress oxydatif, un stress du réticulum endoplasmique et une apoptose. De plus, la fumonisine B1 induit une néphrotoxicité en provoquant un stress oxydatif, un dysfonctionnement mitochondrial et un stress du réticulum endoplasmique .

Applications De Recherche Scientifique

Scientific Research Applications

Sphingolipid Metabolism Studies

FB1 is widely used as a probe in research to explore sphingolipid metabolism due to its ability to inhibit ceramide synthases (CerSs). This inhibition disrupts sphingolipid biosynthesis, leading to alterations in cellular signaling pathways. Studies have shown that FB1 treatment increases the levels of long-chain bases (LCBs) and decreases very long-chain sphingolipids (VLCs) in plant systems, which has implications for understanding plant responses to pathogens and stress .

  • Key Findings :
    • FB1 alters sphingolipid levels in Arabidopsis, suggesting a role in plant immune responses .
    • The compound has been implicated in cell death mechanisms through the accumulation of dihydroxy-LCBs, which are linked to apoptosis pathways .

Immunotoxicity Research

FB1 has been studied for its immunotoxic effects, particularly in avian species. Research indicates that FB1 exposure leads to apoptosis in chicken splenic lymphocytes, mediated by the Bcl-2 family proteins. This study highlights the compound's ability to disrupt immune function by decreasing lymphocyte proliferation and inducing cellular damage .

  • Mechanisms of Action :
    • Increased expression of pro-apoptotic proteins (Bax, Bak-1) and decreased anti-apoptotic proteins (Bcl-2) were observed following FB1 treatment.
    • LDH activity, a marker of cellular damage, increased with higher concentrations of FB1, indicating cytotoxic effects on immune cells .

Toxicological Insights

FB1 is recognized for its toxicological impact on various animal models. Studies have demonstrated that it can induce neurotoxicity, hepatotoxicity, and nephrotoxicity. The mechanisms underlying these toxicities include oxidative stress induction, endoplasmic reticulum stress activation, and disruption of cellular signaling pathways .

Carcinogenic Potential

Research conducted on rodent models has classified FB1 as a carcinogen. Long-term feeding studies revealed that FB1 exposure led to renal tubule tumors in male rats and hepatic tumors in female mice. These findings underscore the importance of understanding FB1's carcinogenic properties for regulatory purposes and public health safety .

Case Studies

Study FocusOrganismKey Findings
Sphingolipid DisruptionArabidopsis thalianaIncreased LCB levels; altered immune response mechanisms .
ImmunotoxicityChickensInduced apoptosis in splenic lymphocytes; altered cytokine production .
CarcinogenicityRodentsInduced renal and hepatic tumors; dose-dependent effects observed .
Human Cell LinesEsophageal CellsInduced apoptosis at high concentrations; affected cell growth significantly .

Analyse Biochimique

Biochemical Properties

Fumonisin B1 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . The inhibition of ceramide synthase has been identified as the key molecular mechanism of fumonisins toxicity resulting in modifications of sphingolipids .

Cellular Effects

This compound has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . It affects the biophysical properties, migration ability, and cytoskeletal structure of human umbilical vein endothelial cells . It can also induce oxidative stress through nuclear xenobiotic receptor response and disorder of the cytochrome P450 system, leading to mitochondrial dysfunction and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound toxicity primarily involves the disruption of sphingolipid metabolism . It competitively inhibits the activity of ceramide synthetase, resulting in the inhibition of dihydroceramide and ceramide synthesis . This interference with sphingolipid biosynthesis leads to a variety of toxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown that this compound can inhibit the clonal growth of HET-1A cells in a dose-dependent manner . Moreover, the toxin poses other toxic effects, such as immunotoxicity, hepatotoxicity, and nephrotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, non-cytotoxic dosage of this compound can aggravate ochratoxin A-induced nephrocytotoxicity and apoptosis via ROS-dependent JNK/MAPK signaling pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway of sphingolipids . It inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis, leading to alterations in sphingolipid metabolism .

Transport and Distribution

This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .

Subcellular Localization

It is known that this compound can affect various cellular processes, including those in the endoplasmic reticulum and mitochondria .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La fumonisine B1 peut être préparée à partir d’une culture de maïs inoculée avec Fusarium moniliforme. Le processus consiste à extraire les fumonisines ciblées avec un mélange acétonitrile/eau (50 : 50, v/v) et à les purifier à l’aide de cartouches MAX. Des procédures préparatives chromatographiques sur une colonne Unitary C18 et une colonne SB-CN sont ensuite effectuées pour éliminer d’autres interférents et obtenir des composés de haute pureté .

Méthodes de production industrielle : Dans les environnements industriels, la fumonisine B1 est produite en cultivant des espèces de Fusarium sur des substrats appropriés tels que le maïs. Le processus de culture est optimisé pour maximiser le rendement de la fumonisine B1, qui est ensuite extraite et purifiée à l’aide de techniques chromatographiques avancées .

Analyse Des Réactions Chimiques

Types de réactions : La fumonisine B1 subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction.

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la fumonisine B1 hydrolysée, qui a des propriétés toxicologiques différentes de celles du composé parent .

4. Applications de la recherche scientifique

La fumonisine B1 a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

La fumonisine B1 est comparée à d’autres fumonisines telles que la fumonisine B2 et la fumonisine B3. Ces composés partagent un squelette aminopolyol à longue chaîne similaire et sont classés comme carcinogènes non génotoxiques. La fumonisine B1 est la plus toxique et la plus abondante parmi elles, ce qui représente la plus grande menace pour la santé animale et humaine .

Composés similaires :

La fumonisine B1 se distingue par sa toxicité et sa prévalence plus élevées, ce qui en fait un sujet important de recherche et d’efforts réglementaires.

Activité Biologique

Fumonisin B1 (FB1) is a mycotoxin produced by various species of the Fusarium fungi, primarily Fusarium moniliforme . It is predominantly found in corn and corn-based products and has been associated with several toxicological effects in both animals and humans. This article provides a comprehensive overview of the biological activity of FB1, focusing on its mechanisms of action, toxic effects, and potential health implications.

FB1's primary mechanism involves the inhibition of sphingolipid biosynthesis. It specifically inhibits ceramide synthase, leading to an accumulation of sphinganine and sphingosine in tissues. This disruption in sphingolipid metabolism can result in various pathophysiological effects:

  • Inhibition of Sphingolipid Biosynthesis : FB1 inhibits sphingosine N-acyltransferase, which is critical for converting sphinganine to dihydroceramides. This inhibition results in reduced levels of complex sphingolipids such as sphingomyelin and glycosphingolipids in neuronal cells .
  • Neurotoxicity : Studies show that FB1 exposure leads to neuronal degeneration and altered neuronal function due to disrupted sphingolipid metabolism .
  • Hepatotoxicity and Nephrotoxicity : In animal models, FB1 has been shown to cause significant liver and kidney damage. For instance, milk-fed calves treated with FB1 exhibited signs of severe liver injury characterized by hepatocyte apoptosis and bile duct proliferation, alongside renal injury marked by proximal tubular cell damage .

Toxicological Effects

FB1 is categorized as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its toxicological profile includes:

  • Carcinogenic Potential : Animal studies have demonstrated that long-term exposure to FB1 can induce tumors, particularly hepatocellular carcinoma in rodents . The carcinogenic mechanism is thought to involve the inhibition of ceramide production, which may promote survival of DNA-damaged cells and enhance cell proliferation .
  • Inflammatory Response : FB1 exposure has been linked to increased levels of pro-inflammatory cytokines, suggesting that it may modulate immune responses in affected tissues . For example, studies indicated elevated expression of TNF-α and other inflammatory markers in response to FB1 treatment .
  • Developmental Toxicity : Early-life exposure to FB1 has been associated with neural tube defects in animal models, highlighting its potential teratogenic effects .

Case Studies

Several studies have documented the effects of FB1 on different species:

StudySubjectFindings
Wang et al. (1991)Rat hepatocytesFB1 inhibited sphingosine biosynthesis, leading to increased free sphinganine levels .
EFSA Report (2022)PigsFB1 was found to induce liver toxicity and alter sphingolipid metabolism .
Gelderblom et al. (2008)Rodent bioassayLong-term dietary exposure resulted in liver tumors in female mice and kidney tumors in male rats .
Bracarense et al. (2022)Porcine jejunal cellsIncreased expression of pro-inflammatory cytokines following FB1 exposure .

Summary of Research Findings

Research has consistently shown that FB1 poses significant health risks across various species. Key findings include:

  • Toxicity Profile : FB1 is hepatotoxic and nephrotoxic, impacting liver function and kidney health significantly.
  • Carcinogenicity : Evidence from animal studies suggests a strong link between FB1 exposure and cancer development.
  • Mechanistic Insights : The mycotoxin disrupts normal cellular processes by inhibiting critical enzymes involved in lipid metabolism.

Propriétés

Numéro CAS

116355-83-0

Formule moléculaire

C34H59NO15

Poids moléculaire

721.8 g/mol

Nom IUPAC

(2S)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21+,22+,23+,24+,25-,26+,27-,32-/m1/s1

Clé InChI

UVBUBMSSQKOIBE-ZWKVXHQASA-N

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

SMILES isomérique

CCCC[C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O

SMILES canonique

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Apparence

Solid powder

Color/Form

Powder

Key on ui other cas no.

116355-83-0

Description physique

White hygroscopic solid;  [HSDB] Light brownish-yellow solid;  [MSDSonline]

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in methanol

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

HSDB 7077;  HSDB7077;  HSDB-7077;  RT-013063;  RT013063;  RT 013063;  Macrofusine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.